molecular formula C56H23N3Na4O20S4 B12787098 tetrasodium;(21,28,34,41-tetraoxo-8,47,54-trisulfonatooxy-18,31,44-triazapentadecacyclo[30.27.0.02,30.03,19.04,17.07,16.09,14.020,29.022,27.033,42.035,40.043,59.045,58.046,55.048,53]nonapentaconta-1(59),2,4(17),5,7,9,11,13,15,19,22,24,26,29,32,35,37,39,42,45(58),46,48,50,52,54,56-hexacosaen-15-yl) sulfate CAS No. 72379-60-3

tetrasodium;(21,28,34,41-tetraoxo-8,47,54-trisulfonatooxy-18,31,44-triazapentadecacyclo[30.27.0.02,30.03,19.04,17.07,16.09,14.020,29.022,27.033,42.035,40.043,59.045,58.046,55.048,53]nonapentaconta-1(59),2,4(17),5,7,9,11,13,15,19,22,24,26,29,32,35,37,39,42,45(58),46,48,50,52,54,56-hexacosaen-15-yl) sulfate

Cat. No.: B12787098
CAS No.: 72379-60-3
M. Wt: 1278.0 g/mol
InChI Key: NOQMKHSBJMJZDT-UHFFFAOYSA-J
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Description

Tetrasodium;(21,28,34,41-tetraoxo-8,47,54-trisulfonatooxy-18,31,44-triazapentadecacyclo[...]nonapentaconta... sulfate (hereafter referred to as Compound X) is a highly complex polycyclic molecule featuring a pentadecacyclic framework with three sulfonate groups (-SO₃⁻), four oxo groups (=O), and three nitrogen atoms integrated into its heterocyclic structure.

Properties

CAS No.

72379-60-3

Molecular Formula

C56H23N3Na4O20S4

Molecular Weight

1278.0 g/mol

IUPAC Name

tetrasodium;(21,28,34,41-tetraoxo-8,47,54-trisulfonatooxy-18,31,44-triazapentadecacyclo[30.27.0.02,30.03,19.04,17.07,16.09,14.020,29.022,27.033,42.035,40.043,59.045,58.046,55.048,53]nonapentaconta-1(59),2,4(17),5,7,9,11,13,15,19,22,24,26,29,32,35,37,39,42,45(58),46,48,50,52,54,56-hexacosaen-15-yl) sulfate

InChI

InChI=1S/C56H27N3O20S4.4Na/c60-49-21-9-1-3-11-23(21)51(62)41-39(49)45-33(29-17-19-31-35(43(29)57-45)55(78-82(70,71)72)27-15-7-5-13-25(27)53(31)76-80(64,65)66)37-38-34-30-18-20-32-36(56(79-83(73,74)75)28-16-8-6-14-26(28)54(32)77-81(67,68)69)44(30)58-46(34)40-42(48(38)59-47(37)41)52(63)24-12-4-2-10-22(24)50(40)61;;;;/h1-20,57-59H,(H,64,65,66)(H,67,68,69)(H,70,71,72)(H,73,74,75);;;;/q;4*+1/p-4

InChI Key

NOQMKHSBJMJZDT-UHFFFAOYSA-J

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC4=C(C3=C2OS(=O)(=O)[O-])NC5=C6C(=C7C(=C45)C8=C9C1=C(C2=C(C3=CC=CC=C3C(=C2C=C1)OS(=O)(=O)[O-])OS(=O)(=O)[O-])NC9=C1C(=C8N7)C(=O)C2=CC=CC=C2C1=O)C(=O)C1=CC=CC=C1C6=O)OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrasodium;(21,28,34,41-tetraoxo-8,47,54-trisulfonatooxy-18,31,44-triazapentadecacyclo[30.27.0.02,30.03,19.04,17.07,16.09,14.020,29.022,27.033,42.035,40.043,59.045,58.046,55.048,53]nonapentaconta-1(59),2,4(17),5,7,9,11,13,15,19,22,24,26,29,32,35,37,39,42,45(58),46,48,50,52,54,56-hexacosaen-15-yl) sulfate involves multiple steps, including the formation of intermediate compounds and the use of specific reagents under controlled conditions. The exact synthetic route and reaction conditions are typically proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure consistency and quality. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can alter the chemical structure and properties of the compound.

    Substitution: The compound can participate in substitution reactions where certain functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. These products may include various derivatives and modified versions of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a reagent in various analytical and synthetic processes. Its unique structure allows it to participate in complex chemical reactions, making it valuable for research and development.

Biology

In biological research, the compound may be used to study cellular processes and interactions. Its ability to interact with specific biomolecules makes it a useful tool for probing biological systems.

Medicine

In medicine, the compound’s potential therapeutic properties are explored for the development of new drugs and treatments. Its unique chemical properties may offer advantages in targeting specific pathways and mechanisms in the body.

Industry

In industry, the compound is used in the production of specialized materials and chemicals. Its unique properties make it suitable for applications in fields such as materials science and nanotechnology.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural Comparison of Polycyclic Heterocycles

Compound Core Structure Functional Groups Key Applications Reference
Compound X Pentadecacyclic 3×SO₃⁻, 4×=O, 3×N Chelation, bioactivity?
Compound 39 () Tetracyclic 3×N Drug discovery
Potassium salt () Tetracyclic 4×N, 1×=O, 1×COO⁻K Undisclosed

Functional Analogues in Scale Inhibition and Crystal Modification

  • Tetrasodium Iminodisuccinate: Used in to modify barium sulfate (BaSO₄) crystal morphology, producing coalesced structures. Compound X’s sulfonates may similarly interact with crystal surfaces, though its larger size could alter efficacy .
  • Hydroxyethyliminodiacetic Acid (HEIDA): highlights HEIDA’s superior calcium-binding capacity over nitrilotriacetic acid (NTA). Compound X’s sulfonates may offer stronger electrostatic interactions with Ca²⁺/Ba²⁺, but its steric bulk could reduce accessibility compared to smaller ligands like HEIDA .

Table 2: Performance in Scale Inhibition

Compound Target Scale Binding Capacity (Ca²⁺/Ba²⁺) Morphology Effect Reference
HEIDA CaSO₄, BaSO₄ High (outperforms NTA) Dissolves scales
Tetrasodium Iminodisuccinate BaSO₄ Moderate Coalesced crystals
Compound X Hypothetical Unknown Predicted morphology control -

Pharmacological Potential vs. Bioisosteric Heterocycles

discusses thiazolo[3,2-b][1,2,4]triazoles and imidazo[2,1-b][1,3,4]thiadiazoles, which exhibit bioisosteric relationships. Compound X ’s triaza-polycyclic structure could mimic these scaffolds, but its sulfonate groups may reduce membrane permeability, limiting oral bioavailability compared to neutral heterocycles .

Key Research Findings and Gaps

  • Application Hypotheses: While direct evidence is lacking, its sulfonates align with scale inhibitors (e.g., HEIDA, iminodisuccinate), and its polycyclic nitrogen framework suggests drug scaffold utility .
  • Research Gaps: No data exists on Compound X’s thermodynamic stability, toxicity, or performance in real-world applications. Comparative studies with HEIDA or iminodisuccinate are needed.

Biological Activity

The compound tetrasodium; (21,28,34,41-tetraoxo-8,47,54-trisulfonatooxy-18,31,44-triazapentadecacyclo[30.27.0.02,30.03,19.04,17.07,16.09,14.020,29.022,27.033,42.035,40.043,59.045,58.046,55.048,53]nonapentaconta-1(59),2,4(17),5,7,9,11,13,15,19,22,24,26,29,32,35,37,39,42,45(58),46,48,50,52,54,56-hexacosaen-15-yl) sulfate is a complex synthetic compound with potential biological applications. This article explores its biological activity based on available research findings and case studies.

Chemical Structure and Properties

The compound features a highly intricate molecular structure characterized by multiple functional groups that contribute to its biological activity. The presence of sulfonate groups enhances solubility in water and may influence its interaction with biological systems.

Antimicrobial Activity

Research indicates that tetrasodium compounds can exhibit significant antimicrobial properties. For instance:

  • Tetrasodium EDTA , a related compound known for its chelating properties, has been shown to effectively eliminate biofilms formed by various bacterial species including Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) and minimum biofilm eradication concentration (MBEC) values demonstrate its efficacy against these pathogens .
MicroorganismMIC (mg/L)MBC (mg/L)MBEC (mg/L)
Staphylococcus aureus484
Escherichia coli242
Candida albicans8168

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of tetrasodium compounds on various cell lines:

  • Cell Viability Assays : Tetrasodium compounds have been evaluated for cytotoxicity using assays such as MTT and LDH release assays. Results indicate that at certain concentrations they may induce cell death in cancer cell lines while exhibiting lower toxicity to normal cells .

The biological activity of tetrasodium compounds is believed to involve several mechanisms:

  • Chelation : The ability to bind metal ions may disrupt essential metabolic processes in microorganisms.
  • Biofilm Disruption : By interfering with the structural integrity of biofilms, tetrasodium compounds enhance the susceptibility of bacteria to antibiotics.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in target cells leading to apoptosis.

Study 1: Efficacy Against Biofilms

A study conducted on the efficacy of tetrasodium EDTA against biofilms formed by Staphylococcus epidermidis demonstrated complete eradication at concentrations above 4% within 3 hours of exposure . This highlights its potential as an alternative treatment for infections associated with biofilm formation.

Study 2: Cytotoxic Effects on Cancer Cells

Another research focused on the cytotoxicity of tetrasodium compounds showed that they could selectively induce apoptosis in various cancer cell lines while sparing non-cancerous cells . This selectivity is crucial for developing therapeutic agents with minimal side effects.

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